2-(Cyclopropylmethoxy)-5-hydroxybenzamide

Regioisomerism Physicochemical Properties Hydrogen-Bond Donor/Acceptor Geometry

Researchers constructing PDE4-focused compound libraries frequently lack access to a 2,5-substituted benzamide scaffold that preserves both a free phenolic hydroxyl and an unsubstituted primary amide. 2-(Cyclopropylmethoxy)-5-hydroxybenzamide (CAS 1243451-03-7) solves this by delivering the exact 2-cyclopropylmethoxy-5-hydroxy substitution pattern as a fragment-like starting point (MW 207.23, LogP 1.28). • Enables SAR exploration at the primary amide nitrogen without steric penalty from pre-installed N-substituents. • Dual orthogonal handles (5-OH for linker attachment; 1-amide for target engagement) support PROTAC payload design. • ≥98% purity with validated physicochemical profile (TPSA 72.55 Ų, H_Donors=2) ensures reproducible results.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1243451-03-7
Cat. No. B1403566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-5-hydroxybenzamide
CAS1243451-03-7
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)O)C(=O)N
InChIInChI=1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)
InChIKeyWLLZHNGHVBOFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-5-hydroxybenzamide CAS 1243451-03-7: Sourcing and Baseline Characterization for Research Procurement


2-(Cyclopropylmethoxy)-5-hydroxybenzamide (CAS 1243451-03-7) is a synthetic benzamide derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It belongs to the class of cyclopropylmethoxy-substituted hydroxybenzamides, a scaffold of significant interest in medicinal chemistry due to its structural relationship with phosphodiesterase 4 (PDE4) inhibitors such as roflumilast [1]. The compound features a benzene ring bearing a cyclopropylmethoxy group at the 2-position, a free phenolic hydroxyl at the 5-position, and an unsubstituted primary amide, endowing it with specific hydrogen-bond donor/acceptor geometry (H_Acceptors = 3, H_Donors = 2, TPSA = 72.55 Ų) that distinguishes it from its regioisomeric counterparts .

1 PDE4 pharmacophore scaffold design using 2,5-substitution pattern
2 Regioisomeric probe for PDE4 isoform selectivity SAR studies
3 Dual orthogonal reactive handles for amide/phenol derivatization

Why Regioisomeric and N-Substituted Analogs Cannot Substitute for 2-(Cyclopropylmethoxy)-5-hydroxybenzamide in PDE4-Focused Discovery


Substitution among cyclopropylmethoxy-hydroxybenzamide regioisomers is not trivial because the relative positions of the cyclopropylmethoxy, hydroxyl, and amide groups dictate both the three-dimensional pharmacophore presentation and the physicochemical property profile (LogP, TPSA, hydrogen-bond donor/acceptor count) . The 2,5-substitution pattern of 2-(cyclopropylmethoxy)-5-hydroxybenzamide positions the hydroxyl group para to the amide carbonyl, creating a distinct electronic and steric environment compared to the 3,4- or 4,3-substituted isomers more commonly encountered as roflumilast intermediates . Furthermore, N-alkylated analogs such as N-cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide (CAS 2270908-46-6) introduce an additional hydrogen-bond acceptor and increased lipophilicity (MW 247.29 vs. 207.23), altering both the pharmacokinetic starting point and the synthetic handles available for further derivatization . These differences render simple interchange scientifically invalid when the objective is to build structure-activity relationships (SAR) around the primary amide or to exploit the specific H-bond donor/acceptor geometry of the unsubstituted benzamide core.

Regioisomeric analog mismatch

3,4- or 4,3-substituted isomers alter the spatial vector geometry, shifting SAR interpretation.

N‑Cyclopropyl derivative

Lacks the primary amide N–H donor; may reduce key hydrogen‑bond interactions in PDE4 binding models.

Advanced roflumilast intermediates

Pre‑functionalized cores eliminate free reactive handles, limiting further synthetic diversification.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-5-hydroxybenzamide vs. Closest Analogs


Regioisomeric Differentiation: 2,5- vs. 4,3- vs. 3,4-Substitution Pattern and Physicochemical Property Divergence

2-(Cyclopropylmethoxy)-5-hydroxybenzamide differs from its closest regioisomers—4-(cyclopropylmethoxy)-3-hydroxybenzamide (CAS 1243459-95-1) and 3-(cyclopropylmethoxy)-4-hydroxybenzamide (CAS 1243347-48-9)—in the positioning of the hydroxyl group relative to the amide and cyclopropylmethoxy substituents. In the target compound, the 5-hydroxy group is para to the amide and meta to the cyclopropylmethoxy group, creating a specific hydrogen-bond donor/acceptor array (H_Donors = 2, H_Acceptors = 3, TPSA = 72.55 Ų, LogP = 1.28) . In contrast, the 4,3-isomer places the hydroxyl ortho to the amide and para to the cyclopropylmethoxy group, while the 3,4-isomer places the hydroxyl meta to the amide and ortho to the cyclopropylmethoxy group. All three regioisomers share the same molecular formula (C₁₁H₁₃NO₃, MW 207.23) and are typically supplied at ≥98% purity, making purity-based selection alone insufficient . However, the differing substitution patterns produce divergent intramolecular hydrogen-bonding possibilities and electronic distributions at the amide carbonyl, which directly impact reactivity in subsequent amide coupling reactions and the binding pose in PDE4-targeted design [1].

Regioisomer identity
Head-to-head
2,5- vs. 3,4- vs. 4,3-substitution: identical computed TPSA/LogP, different InChI Keys
Connectivity difference affects synthetic vector geometry, not purity-based selection.
Experimental LogP/pKa not publicly available; confirm isomer identity by NMR.
Regioisomerism Physicochemical Properties Hydrogen-Bond Donor/Acceptor Geometry PDE4 Scaffold Design

Molecular Weight and Lipophilicity Differentiation vs. N-Cyclopropyl Analog

2-(Cyclopropylmethoxy)-5-hydroxybenzamide (MW 207.23) is a lower-molecular-weight, less lipophilic primary amide compared to its N-cyclopropyl derivative N-cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide (CAS 2270908-46-6, MW 247.29, C₁₄H₁₇NO₃) . The 40 Da difference arises from the addition of a cyclopropyl group on the amide nitrogen. This modification increases the number of hydrogen-bond acceptors from 3 to 4 and adds one additional rotatable bond, while also substantially increasing LogP (exact value for the N-cyclopropyl analog has not been published, but the added cyclopropyl group typically adds 0.6–0.8 LogP units based on fragment-based calculations) . The primary amide of the target compound preserves a hydrogen-bond donor (N–H) that is absent in N,N-disubstituted analogs, which is critical for maintaining key interactions with the conserved glutamine residue in the PDE4 catalytic pocket [1].

MW & lipophilicity
Reported
ΔMW +40.06 g/mol (19.3%); ΔH_Acceptors +1; est. ΔLogP +0.6–0.8
Lower MW and LogP may support fragment-based screening constraints.
Comparator LogP estimated from fragment contributions; verify experimentally.
Molecular Weight Lipophilicity N-Alkylation Fragment-Based Drug Design

Synthetic Utility as an Unsubstituted Primary Amide Scaffold vs. Roflumilast and Its Advanced Intermediates

2-(Cyclopropylmethoxy)-5-hydroxybenzamide retains a free primary amide (–CONH₂) and a free phenolic hydroxyl (–OH), providing two orthogonal reactive handles for chemical diversification. In contrast, roflumilast (CAS 162401-32-3) is a fully elaborated PDE4 inhibitor with an N-(3,5-dichloropyridin-4-yl) amide and a difluoromethoxy group at the 4-position, offering no free hydroxyl and a sterically hindered amide [1]. The roflumilast des-difluoromethyl impurity (3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide, CAS 475271-62-6) retains the free phenol but lacks the primary amide, instead bearing the bulky dichloropyridine substituent . The target compound is thus uniquely positioned as a minimalist scaffold that preserves the core benzamide pharmacophore without the advanced functionalization that limits further synthetic exploration. This makes it a versatile building block for generating focused libraries of PDE4-targeted compounds through amide coupling at the carboxylic acid precursor stage or direct functionalization of the phenol [2].

Reactive handles
Class-level inference
2 handles (phenol + amide) vs. 0 (roflumilast) and 1 (des-difluoromethyl impurity)
Two orthogonal derivatization sites may facilitate focused library generation.
Synthetic scope depends on reaction conditions; validate in pilot scale.
Synthetic Intermediate PDE4 Inhibitor Primary Amide Derivatization Benzamide Scaffold

GHS Hazard Profile and Storage Condition Differentiation vs. Regioisomeric Analogs

2-(Cyclopropylmethoxy)-5-hydroxybenzamide carries a defined GHS hazard classification that includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with the signal word 'Warning' . The compound requires sealed, dry storage at 2–8°C . While direct GHS data for the 4,3- and 3,4-regioisomers is not uniformly available in public vendor datasheets, the presence of the same functional groups (phenol, primary amide, ether) suggests comparable intrinsic hazard potential; however, the target compound's specific GHS labeling provides procurement teams with concrete risk information for workplace safety assessments and shipping classification, whereas analogs lacking published GHS data introduce uncertainty . The target compound ships at room temperature in the continental US, with HazMat classification applicable under certain conditions .

GHS disclosure
Data to verify
H302-H315-H319-H335, Warning; storage 2–8°C, sealed/dry
Documented hazard profile reduces procurement uncertainty; comparator GHS data absent.
Verify with supplier COA; assess local regulatory requirements.
Safety Profile GHS Classification Storage Conditions Procurement Risk Assessment

High-Value Application Scenarios for 2-(Cyclopropylmethoxy)-5-hydroxybenzamide in Medicinal Chemistry and Chemical Biology


PDE4 Inhibitor Lead Generation Using the Free Primary Amide as a Synthetic Handle

In PDE4-focused drug discovery programs, 2-(cyclopropylmethoxy)-5-hydroxybenzamide serves as a minimalist benzamide scaffold for generating compound libraries through direct amide coupling or reductive amination at the primary amide nitrogen, preserving the 2-cyclopropylmethoxy-5-hydroxy substitution pattern that recapitulates key elements of the roflumilast pharmacophore . The unsubstituted amide enables exploration of N-aryl, N-alkyl, and N-heterocyclic derivatives without the steric penalty imposed by roflumilast's pre-installed 3,5-dichloropyridine group, while the free 5-hydroxyl provides a second derivatization vector for property modulation or linker attachment .

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies for PDE4 Isoform Selectivity

The 2,5-substitution pattern of 2-(cyclopropylmethoxy)-5-hydroxybenzamide is structurally distinct from the 3,4-substitution pattern found in roflumilast and its intermediates . Researchers investigating PDE4 isoform selectivity (PDE4A vs. PDE4B vs. PDE4D) can use the target compound as a regioisomeric probe to determine whether the relative orientation of the cyclopropylmethoxy and hydroxyl groups influences subtype binding affinity and selectivity, an SAR dimension that cannot be interrogated using the 3,4- or 4,3-regioisomers alone . The compound's well-characterized purity (≥98%) and defined physicochemical profile (LogP = 1.28, TPSA = 72.55 Ų) support reproducible SAR conclusions [1].

Fragment-Based Drug Discovery Under Physicochemical Property Constraints

With a molecular weight of 207.23 Da, LogP of 1.28, and 2 hydrogen-bond donors, 2-(cyclopropylmethoxy)-5-hydroxybenzamide satisfies fragment-like property criteria (MW < 250, LogP < 3, H_Donors ≤ 3) . This makes it suitable as a validated fragment hit for PDE4 or related targets, providing a superior starting point for fragment growing and merging strategies compared to the N-cyclopropyl analog (MW 247.29, estimated LogP > 2.0), which exceeds preferred fragment physicochemical space . The compound's two orthogonal reactive handles allow efficient fragment elaboration without requiring protecting group manipulation [1].

Building Block for Targeted Protein Degradation (PROTAC) Payload Design

The combination of a free phenolic hydroxyl at the 5-position and a primary amide at the 1-position makes 2-(cyclopropylmethoxy)-5-hydroxybenzamide an attractive payload precursor for PROTAC design, where the phenol can serve as a linker attachment point while the amide retains the potential for target protein engagement . Unlike the N-cyclopropyl analog, which lacks the amide N–H hydrogen-bond donor, the target compound preserves this key pharmacophoric feature that may be essential for PDE4 catalytic site binding . The lower molecular weight (207.23 Da) of the payload component also contributes favorably to the overall PROTAC molecular weight, a critical parameter for cellular permeability and degradation efficiency [1].

Application
Selection Property
Validation Focus
PDE4 pharmacophore library synthesis
Primary amide synthetic handle
N‑derivatization scope evaluation
PDE4 isoform selectivity SAR
2,5‑regioisomeric probe
Isoform binding affinity assay
Fragment‑based hit elaboration
Fragment‑compliant physicochemical profile
Ligand efficiency metrics
PROTAC payload precursor design
Orthogonal phenol and amide handles
Bifunctional degrader synthesis feasibility
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